molecular formula C21H24N2O3 B2868263 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea CAS No. 1448066-39-4

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea

Cat. No. B2868263
CAS RN: 1448066-39-4
M. Wt: 352.434
InChI Key: LTUJRZBGBUTZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea, also known as BPUP, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic properties. BPUP belongs to the class of compounds known as ureas, which have been extensively studied for their diverse biological activities. In

Scientific Research Applications

Synthesis and Medicinal Chemistry

A series of compounds related to 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(3-phenylpropyl)urea have been synthesized and evaluated for their biological activities. For instance, benzofuran hydroxyamic acids were synthesized and found to be potent inhibitors of the 5-lipoxygenase enzyme, indicating their potential in the treatment of conditions mediated by this enzyme (Ohemeng et al., 1994). Additionally, pyridylthiazole-based ureas have been identified as inhibitors of Rho associated protein kinases (ROCK1 and 2), highlighting their significance in cancer therapy and other diseases involving ROCK activity (Pireddu et al., 2012).

Polymer and Material Science

The compound 1-(1-Benzofuran-2-yl)-3-(4-hydroxyphenyl)propen-1-one was synthesized and used to prepare methacrylate polymers, which were characterized for their dielectric and thermal properties. This research contributes to the development of new materials with potential applications in electronic devices (Çelik & Coskun, 2018).

Cancer Research

Urea derivatives, including those similar in structure to this compound, have been explored for their cytotoxic activity against cancer cell lines. One study demonstrated the synthesis and anticancer activity of N-(phenylcarbamoyl)benzamide compounds against HeLa cell lines, showing the potential of such compounds in the development of new anticancer drugs (Purwanto et al., 2020).

properties

IUPAC Name

1-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c24-18(20-15-17-10-4-5-11-19(17)26-20)12-14-23-21(25)22-13-6-9-16-7-2-1-3-8-16/h1-5,7-8,10-11,15,18,24H,6,9,12-14H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUJRZBGBUTZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NCCC(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.